Stereochemistry Comparison: (2R,5S)-1-Boc-2,5-dimethylpiperazine vs. (2S,5R) Enantiomer
The (2R,5S)-stereoisomer, a key intermediate for δ-opioid receptor ligands, is demonstrably the target enantiomer in a high-yield, enantioconvergent synthesis developed to produce 100g quantities of enantiomerically pure material without chromatography [1]. The opposite enantiomer, (2S,5R), is not a suitable replacement as it would lead to the wrong enantiomer of the final ligand, which would have different pharmacological properties.
| Evidence Dimension | Stereochemical Purity & Application Relevance |
|---|---|
| Target Compound Data | Enantiomerically pure (2R,5S)-stereoisomer; specifically targeted in synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to δ-opioid receptor ligands [1]. |
| Comparator Or Baseline | (2S,5R)-1-Boc-2,5-dimethylpiperazine (CAS 548762-66-9), which is the enantiomer and would lead to the undesired enantiomer in the final target. |
| Quantified Difference | The entire synthesis is designed to obtain the single desired enantiomer; using the opposite enantiomer would result in a 0% yield of the desired final product. |
| Conditions | Synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine [1]. |
Why This Matters
This is a critical decision point for projects synthesizing δ-opioid ligands; selecting the wrong enantiomer would derail the entire project.
- [1] Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., & Rice, K. C. Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. J. Org. Chem. 2003, 68, 10, 3976–3980. View Source
